4-(2-Chlorophenyl)-4-oxobutyronitrile

Description

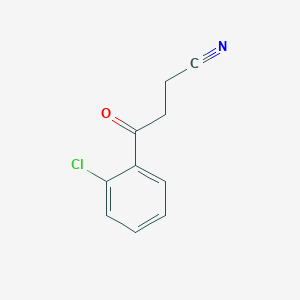

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUNMHMYNNNTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642239 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135595-17-4 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Chlorophenyl)-4-oxobutyronitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-(2-Chlorophenyl)-4-oxobutyronitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a β-ketonitrile compound. While specific experimental data for this particular isomer is limited in publicly available literature, the following tables summarize its known and predicted properties, with data for the related 4-chloro isomer provided for comparison.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | N/A |

| CAS Number | 135595-17-4 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCC#N)Cl | [2] |

| InChI Key | UJXMMEVNYHPAPU-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile | Source |

| Melting Point | Data not available | 67-69 °C | [3] |

| Boiling Point | 331.3 °C at 760 mmHg | Data not available | [1] |

| Density | 1.215 g/cm³ | Data not available | [1] |

| Solubility | Data not available | Data not available | N/A |

| Flash Point | 154.2 °C | Data not available | [1] |

| LogP | 2.82648 | 1.9 | [1],[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process:

-

Claisen-Schmidt Condensation: Formation of 2'-chloro-chalcone from 2-chloroacetophenone and benzaldehyde.

-

Michael Addition: 1,4-addition of a cyanide anion to the α,β-unsaturated ketone (chalcone) to yield the final product.

A detailed, generalized protocol for the second step, based on the synthesis of similar compounds, is provided below.[4]

Experimental Protocol: Michael Addition of Cyanide to a Chalcone

-

Materials:

-

2'-chloro-chalcone (1 equivalent)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)

-

Acetic acid (1 equivalent)

-

Dimethyl sulfoxide (DMSO) as the solvent

-

-

Procedure:

-

A round-bottom flask is charged with 2'-chloro-chalcone and DMSO.

-

The mixture is stirred vigorously.

-

A solution of KCN or NaCN in a minimal amount of water is added dropwise to the stirred mixture.

-

Acetic acid is then added to the reaction mixture.

-

The reaction is heated (e.g., to 50°C) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

-

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity

This compound possesses two primary reactive sites: the ketone and the nitrile functional groups. As a β-ketonitrile, it is a versatile intermediate in organic synthesis.[2]

-

Reactivity of the Ketone: The carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol or be a site for the formation of imines, enamines, and other derivatives.

-

Reactivity of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. It can also be reduced to a primary amine. The α-protons to the nitrile group are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

-

Cyclization Reactions: β-Ketonitriles are known to be excellent precursors for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through condensation reactions with various reagents.[5] For instance, they can undergo reactions like the Hantzsch pyridine synthesis.[5]

Diagram of General Reactivity Pathways

References

- 1. fishersci.com [fishersci.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. α-Diazo-β-ketonitriles: uniquely reactive substrates for arene and alkene cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

Spectral Analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for the research compound 4-(2-Chlorophenyl)-4-oxobutyronitrile (CAS 135595-17-4). Due to the limited availability of experimentally verified spectra in public databases, this document combines predicted data with analysis of analogous compounds to offer a robust guide for the identification and characterization of this molecule.

Introduction

This compound is a bifunctional organic molecule containing both a ketone and a nitrile group.[1] This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds which are prevalent in medicinal chemistry.[1] The presence of the ortho-chlorophenyl group introduces specific electronic and steric effects that influence its reactivity and spectral properties. Accurate spectral analysis is crucial for researchers to verify its synthesis and purity.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are based on established chemical shift and absorption frequency principles and serve as a guideline for experimental data interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl ring and the two methylene groups of the butyronitrile chain.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic CH | 7.2 - 7.8 | Multiplet (m) | - |

| -CH₂-C=O | 3.2 - 3.5 | Triplet (t) | J = 6-8 |

| -CH₂-CN | 2.8 - 3.1 | Triplet (t) | J = 6-8 |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195 - 205 |

| C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 135 - 140 |

| CN | 115 - 120 |

| -CH₂-C=O | 35 - 45 |

| -CH₂-CN | 15 - 25 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Predicted IR Spectroscopy Data

The infrared spectrum will be characterized by the stretching frequencies of the carbonyl and nitrile functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C-Cl (Aromatic) | 1000 - 1100 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Table 3: Predicted IR absorption frequencies for this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the synthesis of γ-ketonitriles can be adapted. A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 4-(2-chlorophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the nitrile.

General Synthesis of γ-Ketonitriles (Illustrative)

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 2-chlorobenzoyl chloride and ethylene under pressure.

-

Alternatively, react 2-chloro-1-ethanoylbenzene with a reagent that can introduce the propionitrile moiety.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with ice-water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

-

NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The choice of solvent may affect the chemical shifts slightly.

-

For quantitative analysis, a known amount of an internal standard can be added.

IR Sample Preparation

-

For solid samples: A small amount of the sample can be mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

For solution samples: The compound can be dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) and the spectrum recorded in a liquid cell.

Visualizations

Chemical Structure and Key Correlations

A diagram illustrating the correlation of key structural features of this compound with their expected spectroscopic signals.

General Experimental Workflow

A flowchart depicting the general experimental workflow for the synthesis, purification, and spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chlorophenyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 4-(2-Chlorophenyl)-4-oxobutyronitrile is available in public literature. This guide provides a framework based on available information for its isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile, and established methodologies for determining the solubility and stability of related organic compounds.

Introduction

This compound is a chemical compound of interest in various research and development sectors, potentially including pharmaceutical and agrochemical industries. An understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its handling, formulation, and the design of preclinical studies. This technical guide outlines the known properties of a closely related isomer and provides detailed experimental protocols to enable researchers to determine these crucial parameters for this compound.

Physicochemical Properties

While specific data for this compound is scarce, data for its structural isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile, offers a preliminary point of reference.

Table 1: Physicochemical Properties of 4-(4-chlorophenyl)-4-oxobutanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 67-69 °C | |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Cl | [1] |

| InChIKey | UJXMMEVNYHPAPU-UHFFFAOYSA-N | [1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The "like dissolves like" principle suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents. However, the presence of the nonpolar chlorophenyl group will also influence its solubility in less polar environments.

A systematic approach to determining the solubility profile is essential. The following experimental protocol provides a general method for such a determination.

Experimental Protocol: Solubility Determination

This protocol outlines a method for determining the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl acetate, Hexane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.22 µm)

Procedure:

-

Qualitative Solubility:

-

To a series of small, labeled vials, add approximately 1-2 mg of the compound.

-

Add 1 mL of each test solvent to the respective vials.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Solubility (Equilibrium Solubility Method):

-

Prepare saturated solutions by adding an excess amount of the compound to each solvent in separate vials.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl acetate | 25 | ||

| Hexane | 25 | ||

| Water | 37 | ||

| Ethanol | 37 | ||

| ... | 37 |

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a chemical compound.

Stability Profile

The chemical stability of a compound under various environmental conditions is a critical factor for its storage, handling, and formulation. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of factors such as temperature, humidity, and light.

Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in both solid-state and in solution.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Amber and clear glass vials

-

A selection of buffers with different pH values (e.g., pH 4, 7, 9)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Procedure:

-

Solid-State Stability:

-

Place accurately weighed samples of the compound in both clear and amber glass vials.

-

Store the vials under various conditions as outlined in ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

For photostability, expose the samples in a photostability chamber according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them by HPLC for purity and the appearance of degradation products.

-

-

Solution-State Stability:

-

Prepare solutions of the compound in different pH buffers (e.g., pH 4, 7, 9) and store them in both clear and amber vials at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At predetermined time intervals, analyze the solutions by HPLC to determine the remaining concentration of the parent compound and identify any degradants.

-

-

Forced Degradation (Stress Testing):

-

Acidic Conditions: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat if necessary.

-

Basic Conditions: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidative Conditions: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and heat if necessary.

-

Analyze the stressed samples by HPLC-PDA or HPLC-MS to identify and characterize the degradation products. This helps in developing a stability-indicating analytical method.

-

Table 3: Template for Reporting Stability Data (Solid-State)

| Condition | Time Point | Purity (%) | Appearance | Degradation Products (%) |

| 25 °C/60% RH | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 40 °C/75% RH | 0 | |||

| 1 month | ||||

| 3 months | ||||

| Photostability | Exposed |

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the chemical stability of a compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, compounds containing nitrile and ketone functional groups can undergo hydrolysis under acidic or basic conditions. The nitrile group can hydrolyze to a carboxylic acid, and the molecule may be susceptible to other reactions depending on the conditions. Forced degradation studies are crucial for elucidating these pathways.

Hypothetical Degradation Signaling Pathway

Caption: Potential hydrolytic degradation pathways of the nitrile group.

Conclusion

The solubility and stability of this compound are critical parameters that require experimental determination. This guide provides a comprehensive framework, including detailed experimental protocols and logical workflows, to enable researchers to systematically evaluate these properties. The data generated from these studies will be invaluable for the successful development of this compound for its intended applications. It is strongly recommended that all analytical methods used are appropriately validated to ensure the accuracy and reliability of the results.

References

potential applications in heterocyclic compound synthesis

An In-depth Technical Guide to Modern Synthetic Applications for Heterocyclic Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and ability to engage in various biological interactions make them privileged scaffolds in drug discovery.[1] The ever-increasing demand for novel, structurally diverse, and complex heterocyclic molecules has driven significant innovation in synthetic organic chemistry. Traditional methods, while foundational, are often hampered by harsh reaction conditions, limited substrate scope, and multi-step procedures. This guide explores several cutting-edge techniques that are revolutionizing the synthesis of heterocyclic compounds, offering enhanced efficiency, scalability, and access to novel chemical space. We will delve into the practical applications of Photoredox Catalysis, Green Chemistry methodologies like microwave and ultrasound assistance, Multicomponent Reactions (MCRs), direct C–H Functionalization, and Continuous Flow Chemistry, providing quantitative data, detailed experimental protocols, and mechanistic diagrams for each.

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful tool, using light to initiate single-electron transfer (SET) processes under exceptionally mild conditions.[2] This technique enables the generation of highly reactive radical intermediates from stable precursors, facilitating transformations that are often challenging via traditional thermal methods.[3]

Application: Synthesis of Substituted Oxazoles

A prime example is the synthesis of 2,5-disubstituted oxazoles from readily available α-bromoketones and benzylamines. This method proceeds at room temperature, avoiding the high temperatures and stoichiometric reagents required by previous approaches.[4]

Table 1: Synthesis of 2,5-Disubstituted Oxazoles via Visible-Light Photocatalysis

| Entry | α-Bromoketone (R¹) | Benzylamine (R²) | Product | Time (h) | Yield (%)[4] |

|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 2,5-diphenyloxazole | 2 | 89 |

| 2 | 4-Methoxyphenyl | Phenyl | 5-(4-methoxyphenyl)-2-phenyloxazole | 2 | 85 |

| 3 | 4-Chlorophenyl | Phenyl | 5-(4-chlorophenyl)-2-phenyloxazole | 2 | 91 |

| 4 | Phenyl | 4-Methylphenyl | 5-phenyl-2-(p-tolyl)oxazole | 3 | 82 |

| 5 | Phenyl | 4-Chlorophenyl | 2-(4-chlorophenyl)-5-phenyloxazole | 3 | 86 |

| 6 | Thiophen-2-yl | Phenyl | 2-phenyl-5-(thiophen-2-yl)oxazole | 2 | 75 |

Conditions: α-bromoketone (0.5 mmol), benzylamine (1.0 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (2.0 equiv), CCl₃Br (1.5 equiv), DMF (0.1 M), Blue LED irradiation, room temperature.

Experimental Protocol: General Procedure for Oxazole Synthesis [4]

To an oven-dried screw-cap test tube was added the α-bromoketone (0.5 mmol, 1.0 equiv), [Ru(bpy)₃]Cl₂·6H₂O (6.7 mg, 0.005 mmol, 1 mol %), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv). The tube was sealed with a septum and purged with argon for 10 minutes. Anhydrous DMF (5 mL), benzylamine (1.0 mmol, 2.0 equiv), and CCl₃Br (74 µL, 0.75 mmol, 1.5 equiv) were then added sequentially via syringe. The reaction mixture was stirred under irradiation from a 7 W blue LED strip (430-490 nm) at room temperature. Upon completion (monitored by TLC), the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Application: Synthesis of Fluoroalkylated Quinolinones

Another innovative application is the iron-catalyzed, photo-induced synthesis of fluoroalkylated quinolinones. This reaction proceeds via a ligand-to-metal charge transfer (LMCT) process to generate fluoroalkyl radicals, which then undergo a cascade cyclization.[5] This method provides efficient access to valuable fluorinated heterocycles.[5]

Table 2: Synthesis of Fluoroalkylated Quinolinones

| Entry | R¹ | R² | Fluoroalkyl Acid | Product | Yield (%)[5] |

|---|---|---|---|---|---|

| 1 | H | Me | CF₃COOH | 3-(trifluoromethyl)-quinolinone deriv. | 85 |

| 2 | H | Me | C₂F₅COOH | 3-(pentafluoroethyl)-quinolinone deriv. | 82 |

| 3 | H | Me | C₃F₇COOH | 3-(heptafluoropropyl)-quinolinone deriv. | 75 |

| 4 | 4-F | Me | CF₃COOH | 6-Fluoro-3-(trifluoromethyl)-quinolinone deriv. | 91 |

| 5 | 4-Cl | Me | CF₃COOH | 6-Chloro-3-(trifluoromethyl)-quinolinone deriv. | 88 |

| 6 | H | Et | CF₃COOH | 1-Ethyl-3-(trifluoromethyl)-quinolinone deriv. | 78 |

Conditions: Substrate (0.2 mmol), Fluoroalkyl carboxylic acid (0.6 mmol), Fe(OH)(OAc)₂ (10 mol %), DMSO (2.0 mL), 390 nm LED irradiation, 24 h, room temperature.

Experimental Protocol: General Procedure for Quinolinone Synthesis [5]

A mixture of the N-(2-cyanophenyl)-N-methylacrylamide substrate (0.2 mmol), the fluoroalkyl carboxylic acid (0.6 mmol), and Fe(OH)(OAc)₂ (0.02 mmol, 10 mol %) in DMSO (2.0 mL) was added to a Schlenk tube. The tube was sealed and the mixture was degassed and backfilled with nitrogen three times. The reaction mixture was then stirred and irradiated with a 390 nm LED lamp for 24 hours at room temperature. After completion, the reaction was diluted with water (20 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography to afford the desired product.

Green Chemistry: Ultrasound and Microwave-Assisted Synthesis

Green chemistry principles aim to reduce waste and energy consumption in chemical processes.[6] Ultrasound and microwave irradiation are enabling technologies that accelerate reactions, often leading to higher yields and purities in shorter timeframes, frequently under solvent-free or aqueous conditions.[3][7]

Application: Ultrasound-Assisted Synthesis of Benzimidazoles

The synthesis of substituted benzimidazoles, a core scaffold in many pharmaceuticals, can be significantly expedited using ultrasound. A one-pot condensation of o-phenylenediamines and aromatic aldehydes using a recyclable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation provides excellent yields in minutes.[8]

Table 3: Ultrasound-Assisted Synthesis of Benzimidazole Derivatives

| Entry | o-Phenylenediamine | Aldehyde | Time (min) | Yield (%)[8] |

|---|---|---|---|---|

| 1 | Unsubstituted | Benzaldehyde | 22 | 92 |

| 2 | Unsubstituted | 4-Chlorobenzaldehyde | 25 | 90 |

| 3 | Unsubstituted | 4-Nitrobenzaldehyde | 25 | 91 |

| 4 | Unsubstituted | 4-Methoxybenzaldehyde | 22 | 89 |

| 5 | 4,5-Dimethyl | Benzaldehyde | 28 | 88 |

| 6 | 4-Chloro | Benzaldehyde | 25 | 90 |

Conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), ZnFe₂O₄ (10 mol %), Ethanol, 70°C, ultrasonic irradiation.

Experimental Protocol: General Procedure for Benzimidazole Synthesis [8]

In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), aromatic aldehyde (1 mmol), and ZnFe₂O₄ nanocatalyst (10 mol %) in ethanol (5 mL) was subjected to ultrasonic irradiation in an ultrasonic bath at 70°C for the specified time (22-28 minutes). The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the catalyst was separated by filtration. The solvent was evaporated under reduced pressure, and the crude product was recrystallized from ethanol to yield the pure benzimidazole derivative. The catalyst could be washed, dried, and reused for subsequent runs.

Application: Microwave-Assisted Hantzsch Thiazole Synthesis

The classic Hantzsch synthesis of thiazoles can be dramatically improved using microwave irradiation. The reaction of an acetophenone with iodine and thiourea under microwave heating reduces reaction times from hours to minutes and significantly increases yields compared to conventional heating.[9]

Table 4: Comparison of Conventional vs. Microwave Synthesis of 2-Amino-4-phenylthiazole

| Method | Conditions | Time | Yield (%)[9] |

|---|---|---|---|

| Conventional | Reflux | 12 h | 45-65 |

| Microwave | MW Irradiation (unsealed vessel) | 12 min | 92 |

Experimental Protocol: Microwave-Assisted Thiazole Synthesis [9]

A mixture of acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol) was placed in an unsealed Borosil vessel. The vessel was subjected to microwave irradiation for 5 minutes. Following irradiation, the mixture was heated in water for an additional 7 minutes. After cooling, the resulting precipitate was filtered, washed with water, and recrystallized from an appropriate solvent to afford pure 2-amino-4-phenylthiazole.

Multicomponent Reactions (MCRs): Rapid Generation of Molecular Complexity

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a single product, are a cornerstone of diversity-oriented synthesis.[10] They are highly atom-economical and allow for the rapid construction of complex heterocyclic scaffolds from simple precursors.[11]

Application: Copper-Catalyzed Synthesis of 1,2,3-Triazoles (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is a powerful MCR for synthesizing 1,4-disubstituted 1,2,3-triazoles.[12] By using a heterogeneous catalyst, such as copper nanoparticles on activated carbon (CuNPs/C), the reaction can be performed in water, and the catalyst can be easily recovered and reused.[13]

Table 5: Multicomponent Synthesis of 1,2,3-Triazoles using CuNPs/C in Water

| Entry | Halide Precursor | Alkyne | Time (h) | Yield (%)[13] |

|---|---|---|---|---|

| 1 | Benzyl bromide | Phenylacetylene | 4 | 98 |

| 2 | Benzyl bromide | 1-Octyne | 6 | 95 |

| 3 | 1-Iodobutane | Phenylacetylene | 10 | 92 |

| 4 | Allyl bromide | Propargyl alcohol | 4 | 96 |

| 5 | Benzyl chloride | 4-Pentyne-1-ol | 6 | 97 |

Conditions: Halide (1 mmol), NaN₃ (1.1 mmol), alkyne (1 mmol), CuNPs/C (0.5 mol % Cu), H₂O (2 mL), 70°C.

Experimental Protocol: General Procedure for Triazole Synthesis [13]

To a suspension of copper nanoparticles on activated carbon (CuNPs/C, 20 mg, 0.5 mol % Cu) in water (2 mL) were added the organic halide (1 mmol), sodium azide (NaN₃, 72 mg, 1.1 mmol), and the alkyne (1 mmol). The reaction mixture was stirred vigorously and heated to 70°C. The reaction was monitored by TLC until the starting materials were completely consumed. Upon completion, the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 10 mL). The catalyst was removed by filtration. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to give the pure 1,2,3-triazole product.

Direct C–H Functionalization Strategies

Direct C–H functionalization is a transformative strategy that avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), thus offering a more atom- and step-economical approach to synthesis.[14] Transition metal catalysis, particularly with palladium and rhodium, has enabled the selective activation of otherwise inert C–H bonds.[15][16]

Application: Palladium-Catalyzed Enantioselective Synthesis of Benzofuranones

Chiral benzofuranones are important structural motifs. An elegant enantioselective synthesis has been developed involving a Pd(II)-catalyzed C–H activation of phenylacetic acids followed by intramolecular C–O bond formation.[17] This reaction proceeds through a Pd(II)/Pd(IV) redox cycle and utilizes mono-N-protected amino acid (MPAA) ligands to induce high enantioselectivity.[17]

Table 6: Enantioselective Synthesis of Benzofuranones

| Entry | Phenylacetic Acid (R) | Ligand | Yield (%) | ee (%)[17] |

|---|---|---|---|---|

| 1 | H | Boc-Val-OH | 85 | 90 |

| 2 | 4-Me | Boc-Val-OH | 78 | 92 |

| 3 | 4-OMe | Boc-Val-OH | 80 | 91 |

| 4 | 4-F | Boc-Ile-OH | 72 | 96 |

| 5 | 3-Cl | Boc-Val-OH | 65 | 88 |

| 6 | 3,5-di-Me | Boc-Val-OH | 81 | 94 |

Conditions: Phenylacetic acid (0.1 mmol), PhI(OAc)₂ (0.12 mmol), Pd(OAc)₂ (10 mol %), Ligand (20 mol %), Acetonitrile/TFA, 80°C.

Experimental Protocol: General Procedure for Benzofuranone Synthesis [17]

In a sealed tube, the phenylacetic acid substrate (0.1 mmol), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol %), and the mono-N-protected amino acid ligand (e.g., Boc-Val-OH, 4.3 mg, 0.02 mmol, 20 mol %) were combined. The tube was evacuated and backfilled with argon. A solution of PhI(OAc)₂ (38.7 mg, 0.12 mmol) in a 10:1 mixture of acetonitrile and trifluoroacetic acid (1.0 mL) was added. The tube was sealed and the reaction mixture was stirred at 80°C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by preparative TLC to afford the chiral benzofuranone product.

References

- 1. researchgate.net [researchgate.net]

- 2. Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis [organic-chemistry.org]

- 5. Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cjm.ichem.md [cjm.ichem.md]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 11. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction : Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. scielo.br [scielo.br]

- 15. growingscience.com [growingscience.com]

- 16. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]

A Comprehensive Guide to the Synthesis of Butyronitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for producing butyronitrile and its derivatives. Butyronitrile and its substituted analogues are important intermediates in the synthesis of a wide range of commercially valuable compounds, including pharmaceuticals, agrochemicals, and materials. This document details key synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and illustrates reaction pathways and workflows.

Core Synthetic Methodologies

The synthesis of butyronitrile derivatives can be broadly categorized into several key strategies, each with its own advantages and substrate scope. These include hydrocyanation of alkenes, nucleophilic substitution reactions, the Strecker synthesis for α-aminobutyronitriles, Michael addition to activated alkenes, and the alkylation of activated nitriles.

Hydrocyanation of Alkenes

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond. The industrial synthesis of adiponitrile from butadiene is a large-scale application of this method. For the synthesis of butyronitrile, the hydrocyanation of propene is the most direct route. This reaction is typically catalyzed by nickel complexes with phosphite ligands.

The general mechanism involves the oxidative addition of HCN to a low-valent metal complex, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile. Lewis acids can be used as co-catalysts to accelerate the final reductive elimination step.

Caption: General mechanism of nickel-catalyzed hydrocyanation of propene.

Nucleophilic Substitution with Cyanide

A common and versatile method for the synthesis of butyronitrile and its derivatives is the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt, such as sodium or potassium cyanide. This is a standard SN2 reaction and is effective for producing a wide range of substituted nitriles.

Table 1: Nucleophilic Substitution for Butyronitrile Synthesis

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromopropane | NaCN | DMSO | 100 | >90 | General Knowledge |

| 1-Chlorobutane | KCN | Ethanol/Water | Reflux | 85 | General Knowledge |

| Benzyl chloride | NaCN | Ethanol/Water | Reflux | High | [1] |

Strecker Synthesis of α-Aminobutyronitriles

The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes or ketones. The reaction proceeds via an α-aminonitrile intermediate. For the synthesis of α-aminobutyronitrile derivatives, an appropriate aldehyde is treated with ammonia and a cyanide source.

The mechanism involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid.

Caption: Reaction pathway for the Strecker synthesis of α-amino acids.

To a solution of the imine (0.09 mmol, 1.0 eq) in anhydrous MeOH (2 mL) was added imidazole (2.5 eq) and CH(CN)2OAc (1.1 eq) at 0 °C under an atmosphere of Argon. After stirring at room temperature for 1 h, the reaction mixture was concentrated under reduced pressure and purified by flash chromatography to afford the corresponding nitrile in 88% yield.[2]

Michael Addition to Activated Alkenes

The Michael addition is a versatile method for forming C-C bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of butyronitrile derivatives, acrylonitrile is a common Michael acceptor. A wide range of nucleophiles, including carbanions, amines, and alkoxides, can be used.

Caption: General workflow for the Michael addition to acrylonitrile.

The nitroalkane (30 mmol) and the acrylic compound (20 mmol) are added to a 0.025M NaOH solution (50 mL). After stirring at room temperature for 1 hour, the mixture is saturated with NaCl, the organic phase is extracted with ether, dried over sodium sulfate, and concentrated in vacuo. The reaction product is purified on a silica gel column with a hexane/ether eluent.

Alkylation of Activated Nitriles

Carbanions generated α to a nitrile group can act as nucleophiles in alkylation reactions. Phenylacetonitrile and its derivatives are common starting materials. The use of a strong base, such as sodium amide or sodium hydroxide with a phase-transfer catalyst, is required to deprotonate the α-carbon.

Table 2: Alkylation of Phenylacetonitrile

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl bromide | 50% aq. NaOH | Benzyltriethylammonium chloride | None | 28-35 | 78-84 | [3] |

| Isopropyl chloride | aq. NaOH | Tetrahydrocarbylammonium salt | Water | 35-40 | - | [4] |

| Benzyl alcohol | K2CO3 | Ni(acac)2/Phen | Toluene | 140 | High | [5] |

In a 500-mL, three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer are placed 120 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[3] Stirring is initiated, and 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes at 28–35°C, with cooling as needed.[3] After the addition, stirring is continued for 2 hours, and the temperature is then raised to 40°C for an additional 30 minutes. The mixture is cooled, and 750 mL of water and 100 mL of benzene are added. The layers are separated, and the aqueous phase is extracted with benzene. The combined organic layers are washed with water, dilute hydrochloric acid, and water again, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure, and the product, 2-phenylbutyronitrile, is distilled, yielding 225–242 g (78–84%).[3]

Industrial Synthesis: Ammoxidation

The ammoxidation of butanol is a key industrial process for the production of butyronitrile.[3] This gas-phase reaction involves passing a mixture of n-butanol, ammonia, and air over a heterogeneous catalyst at elevated temperatures. Commonly used catalysts are based on oxides of vanadium and molybdenum. The reaction proceeds through the oxidation of the alcohol to the corresponding aldehyde, followed by imine formation with ammonia and subsequent dehydrogenation to the nitrile.

Caption: Simplified pathway for the ammoxidation of n-butanol to butyronitrile.

Green Chemistry Approaches in Butyronitrile Synthesis

Increasing environmental concerns have driven the development of more sustainable methods for nitrile synthesis. Key green chemistry principles applied to butyronitrile synthesis include the use of biocatalysis, greener solvents, and cyanide-free methodologies.

Biocatalytic Synthesis

The use of enzymes offers a mild and highly selective alternative to traditional chemical methods. Aldoxime dehydratases have emerged as powerful biocatalysts for the synthesis of nitriles from aldoximes, which are readily prepared from aldehydes.[6] This approach avoids the use of toxic cyanide reagents and often proceeds with high enantioselectivity for the synthesis of chiral nitriles.[7]

Table 3: Biocatalytic Synthesis of Nitriles

| Enzyme | Substrate | Product | Conditions | Key Advantage | Reference |

| Aldoxime Dehydratase | Racemic Aldoximes | Enantioenriched Nitriles | Recombinant E. coli whole cells | High enantiomeric excess (>90% ee) | [7] |

| Aldoxime Dehydratase (OxdB) | Adipoin aldoxime | Adiponitrile | Water, 30°C | Cyanide-free, aqueous media | [6] |

| Lipase (Novozym 435) | Amines + Acrylonitrile | Michael Adducts | Organic solvents | Mild conditions, shorter reaction times | [5] |

Cyanide-Free Synthesis

The high toxicity of cyanide reagents has spurred the development of cyanide-free synthetic routes. One such method is the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC) as a nitrile transfer reagent to convert ketones into nitriles.[8] This reaction has been adapted to a continuous flow process, offering a fast and scalable cyanide-free synthesis of aryl nitriles.[8]

Use of Greener Solvents

The replacement of hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.[9] Research has focused on developing catalytic systems that are effective in aqueous media, such as the nickel-catalyzed aqueous cyanation of allylic alcohols.[1] Deep eutectic solvents, which are mixtures of choline chloride and urea, have also been shown to be effective and ecofriendly catalysts for the synthesis of nitriles from aldehydes.[10]

Conclusion

The synthesis of butyronitrile and its derivatives is a rich and diverse field, with a wide array of methodologies available to the modern chemist. Traditional methods such as hydrocyanation, nucleophilic substitution, and the Strecker synthesis remain highly valuable for their efficiency and broad applicability. However, the increasing demand for sustainable chemical processes is driving innovation in green chemistry, with biocatalysis and cyanide-free methods showing immense promise for the future of nitrile synthesis. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, and the growing importance of environmental considerations. This guide provides a solid foundation for researchers and drug development professionals to navigate the various synthetic options and select the most appropriate method for their needs.

References

- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Nitrile Compounds - ChemistryViews [chemistryviews.org]

- 8. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 9. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Chlorophenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of chlorophenyl ketones, a class of compounds with significant applications in medicinal chemistry and materials science. This document details the primary synthetic methodologies, offering in-depth experimental protocols and comparative quantitative data to assist researchers in their scientific endeavors.

Introduction: The Emergence of Chlorophenyl Ketones

The synthesis of chlorophenyl ketones is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Friedel-Crafts reaction and the Grignard reaction. The initial discovery and exploration of these ketones were driven by the broader investigation of aromatic chemistry in the late 19th and early 20th centuries. The introduction of a chlorine atom to the phenyl ring and the subsequent attachment of a keto group opened up new avenues for the creation of novel chemical entities with diverse properties. A notable example is 2-chlorophenyl cyclopentyl ketone, a key precursor in the synthesis of the anesthetic ketamine.[1] The journey of chlorophenyl ketones from laboratory curiosities to vital building blocks in modern chemistry is a testament to the enduring power of fundamental synthetic reactions.

The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a primary and historically significant method for the synthesis of aryl ketones, including chlorophenyl ketones. The reaction involves the electrophilic aromatic substitution of a chloro-substituted aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Historical Context and Mechanism

The application of the Friedel-Crafts reaction to chlorinated aromatic hydrocarbons provided an early and direct route to chlorophenyl ketones. The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorophenyl ring. The position of acylation (ortho, meta, or para to the chlorine atom) is influenced by the directing effects of the chlorine atom and the reaction conditions.

A general workflow for the Friedel-Crafts acylation is depicted below:

The reaction mechanism, involving the generation of the acylium ion, is illustrated in the following diagram:

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of chlorophenyl ketones via Friedel-Crafts acylation. Below are representative protocols for the synthesis of different isomers.

Protocol 2.2.1: Synthesis of 2-Chlorobenzophenone

This procedure outlines the synthesis of 2-chlorobenzophenone from benzene and 2-chlorobenzoyl chloride.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-chlorobenzoyl chloride in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the solution to between -20°C and -15°C and add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining the temperature.

-

Benzene Addition: Add benzene dropwise to the reaction mixture, ensuring the temperature remains in the specified range.

-

Reaction Monitoring: Stir the reaction mixture for 2-2.5 hours at the same temperature.

-

Work-up: Quench the reaction by slowly adding it to a mixture of crushed ice and hydrochloric acid.

-

Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified by crystallization.

Protocol 2.2.2: Synthesis of 4-Chlorobenzophenone

The synthesis of 4-chlorobenzophenone can be achieved by the benzoylation of chlorobenzene.

-

Reactant Mixture: In a suitable solvent such as nitrobenzene, mix chlorobenzene and benzoyl chloride.

-

Catalyst Addition: Heat the mixture to the desired temperature and add aluminum chloride rapidly.

-

Reaction and Work-up: After the reaction is complete, pour the mixture onto a mixture of ice and 10N hydrochloric acid.

-

Purification: Separate the organic layer, wash with dilute hydrochloric acid and water. Remove the solvent by steam distillation to yield the solid product, which can be further purified by chromatography and crystallization.

Quantitative Data

The yield and isomer distribution in the Friedel-Crafts acylation of chlorobenzene are highly dependent on the reaction conditions.

| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Isomer Distribution (o:m:p) | Total Yield (%) |

| Benzoyl Chloride | Chlorobenzene | AlCl₃ | Nitrobenzene | 25 | 192 | 3-12 : 0.1-4 : 84-97 | Variable |

| 2-Chlorobenzoyl Chloride | Benzene | AlCl₃ | Dichloromethane | -20 to -15 | 2-2.5 | - | High |

| 4-Chlorobenzoyl Chloride | Phenol | AlCl₃ | - | - | - | - | - |

| Cyclopentanecarbonyl Chloride | Chlorobenzene | AlCl₃ | - | - | - | - | Low (ortho) |

The Grignard Reaction Route

The Grignard reaction, developed by Victor Grignard around 1900, provides a powerful alternative for the synthesis of chlorophenyl ketones, particularly when specific regioselectivity is required.[2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a chlorophenyl-containing electrophile, such as a nitrile or an aldehyde.

Historical Context and Mechanism

The discovery that organomagnesium halides could add to carbonyls and nitriles revolutionized organic synthesis.[2] For chlorophenyl ketone synthesis, this typically involves the reaction of a Grignard reagent (e.g., alkylmagnesium bromide) with a chlorobenzonitrile. The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine intermediate which is then hydrolyzed to the ketone.

The general mechanism for the Grignard synthesis of a ketone from a nitrile is as follows:

Experimental Protocols

The success of a Grignard reaction hinges on maintaining anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.

Protocol 3.2.1: Synthesis of 2-Chlorophenyl Cyclopentyl Ketone

This protocol details the synthesis of a key precursor to ketamine.[1]

-

Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with cyclopentyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to form cyclopentylmagnesium bromide.

-

Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of 2-chlorobenzonitrile in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring and Work-up: After the addition is complete, stir the reaction mixture for a specified time. Then, carefully quench the reaction by pouring it into a cold aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it, and remove the solvent. The crude ketone can be purified by vacuum distillation.

Protocol 3.2.2: General Synthesis of Chlorophenyl Alkyl Ketones

This general procedure can be adapted for various chlorophenyl alkyl ketones.

-

Grignard Reagent Preparation: Prepare the appropriate alkylmagnesium halide from the corresponding alkyl halide and magnesium in anhydrous ether.

-

Reaction with Chlorobenzonitrile: Slowly add a solution of the desired chlorobenzonitrile isomer (ortho, meta, or para) in anhydrous ether to the Grignard reagent.

-

Hydrolysis: After the reaction is complete, hydrolyze the intermediate imine salt with a dilute acid.

-

Isolation and Purification: Isolate the product by extraction and purify by distillation or crystallization.

Quantitative Data

Grignard reactions, when optimized, can provide high yields of chlorophenyl ketones.

| Grignard Reagent | Electrophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Cyclopentylmagnesium Bromide | 2-Chlorobenzonitrile | THF/Ether | 0 to RT | - | 61.5 - 89.3 |

| Phenylmagnesium Bromide | 4-Chlorobenzonitrile | Ether | Reflux | - | - |

| Methylmagnesium Iodide | 2-Chlorobenzonitrile | Ether | Reflux | - | - |

Other Synthetic Methods

While Friedel-Crafts acylation and Grignard reactions are the most common, other methods for the synthesis of chlorophenyl ketones have been developed.

-

Tosylhydrazone-Mediated Synthesis: A more recent method involves the reaction of a ketone's tosylhydrazone with a chlorobenzaldehyde, offering an alternative that avoids Grignard reagents.[1]

-

Palladium-Catalyzed Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of α-aryl ketones.

-

Oxidation of Secondary Alcohols: The corresponding secondary alcohols can be oxidized to chlorophenyl ketones using various oxidizing agents.

Conclusion

The synthesis of chlorophenyl ketones has a rich history rooted in the foundational principles of organic chemistry. The Friedel-Crafts acylation and Grignard reaction have been the workhorses for accessing these valuable compounds, each with its own advantages and limitations. While the Friedel-Crafts reaction offers a direct approach, it can suffer from issues of regioselectivity and harsh conditions. The Grignard reaction, on the other hand, provides a more controlled and often higher-yielding route, particularly for specific isomers. The continued development of novel synthetic methods promises to further expand the toolkit available to researchers working with these important chemical intermediates. This guide provides a solid foundation for understanding and applying these synthetic strategies in the laboratory.

References

Safety and Handling Precautions for 4-(2-Chlorophenyl)-4-oxobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of safety and handling precautions for 4-(2-Chlorophenyl)-4-oxobutyronitrile (CAS No. 135595-17-4). As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following information is extrapolated from data on structurally similar compounds, including other isomers of chlorophenyl oxobutanenitrile. It is imperative that this guide is used for preliminary informational purposes only and that all laboratory work is conducted under the guidance of a qualified safety professional, with a comprehensive risk assessment performed prior to handling this chemical.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, based on analogous compounds, it should be handled as a substance with the potential for significant health hazards. The following table summarizes the likely hazard classifications, extrapolated from data for related chlorophenyl nitrile compounds.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Pictograms:

GHS07

Hazard Statements (Likely):

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table includes information for a closely related isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile, to provide an indication of its likely characteristics.

| Property | Value (for 4-(4-chlorophenyl)-4-oxobutanenitrile) |

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.63 g/mol [2] |

| Appearance | Solid |

| Melting Point | 67-69 °C |

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Use chemically resistant gloves (e.g., nitrile rubber).[1]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.[1]

Handling Procedures:

-

Avoid all direct contact with the substance.[1]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

Personal Precautions:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid generating dust.

Environmental Precautions:

-

Prevent the substance from entering drains, sewers, or waterways.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, place it in a sealed container for disposal.

-

For large spills, dike the area to prevent spreading. Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

Methodological & Application

Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to yield 4-(2-chlorophenyl)-4-oxobutanoic acid. This intermediate is subsequently converted to the target nitrile through the formation of a primary amide followed by dehydration. This protocol includes detailed methodologies, reagent specifications, and data analysis to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

4-Oxobutyronitrile derivatives are important structural motifs in a variety of biologically active molecules. The presence of a 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This protocol details a reliable method for the synthesis of this compound, providing a key building block for drug discovery and development programs.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure describes the acylation of chlorobenzene with succinic anhydride using aluminum chloride as a catalyst. This reaction typically yields a mixture of ortho and para isomers, which require separation.

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) (or other suitable solvent like nitrobenzene or 1,2-dichloroethane)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in carbon disulfide at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.

-

To this mixture, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid containing a mixture of 4-(2-chlorophenyl)-4-oxobutanoic acid and 4-(4-chlorophenyl)-4-oxobutanoic acid.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers.

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile.

2a: Synthesis of 4-(2-Chlorophenyl)-4-oxobutanamide

Materials:

-

4-(2-Chlorophenyl)-4-oxobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice bath

Procedure:

-

Reflux a solution of 4-(2-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in toluene with thionyl chloride (1.5 eq) for 2-3 hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

-

Carefully add the crude acid chloride dropwise to a stirred solution of concentrated ammonium hydroxide in an ice bath.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-(2-chlorophenyl)-4-oxobutanamide.

2b: Dehydration of 4-(2-Chlorophenyl)-4-oxobutanamide to this compound

Materials:

-

4-(2-Chlorophenyl)-4-oxobutanamide

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

-

To a solution of 4-(2-chlorophenyl)-4-oxobutanamide (1.0 eq) in an anhydrous solvent, add phosphorus pentoxide (2.0 eq) or phosphorus oxychloride (2.0 eq) portion-wise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2a: Amide Formation | Step 2b: Dehydration |

| Reactant 1 (eq) | Chlorobenzene (1.0) | Carboxylic Acid (1.0) | Amide (1.0) |

| Reactant 2 (eq) | Succinic anhydride (1.0) | Thionyl chloride (1.5) | P₂O₅ (2.0) |

| Catalyst/Reagent (eq) | AlCl₃ (2.2) | NH₄OH (excess) | - |

| Solvent | Carbon Disulfide | Toluene | Toluene |

| Temperature (°C) | 0 - Room Temp | Reflux | Reflux |

| Reaction Time (h) | 12 - 18 | 2 - 3 | 4 - 6 |

| Typical Yield (%) | 30-40 (ortho isomer) | 85-95 | 70-85 |

Signaling Pathways and Workflows

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

-

Thionyl chloride and phosphorus oxychloride are corrosive and toxic; handle with extreme caution.

-

Carbon disulfide is highly flammable and toxic.

-

The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed slowly with adequate cooling.

Application Notes and Protocols for the Purification of Crude 4-(2-Chlorophenyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of crude 4-(2-Chlorophenyl)-4-oxobutyronitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. This guide outlines two primary purification techniques: recrystallization and column chromatography. Additionally, a protocol for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) is provided. The experimental workflows are visually summarized using process diagrams.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of a ketone and a nitrile functional group.[1] Its structural motifs are found in a variety of compounds with potential applications in medicinal chemistry and agrochemical development.[1] Given its role as a building block in the synthesis of complex molecules, ensuring the high purity of this compound is paramount. Impurities, which can arise from starting materials, by-products, or degradation products, can interfere with subsequent reaction steps, reduce yields, and introduce undesirable toxicological profiles in the final active pharmaceutical ingredients.[2]

This application note details robust methods for the purification of this compound from a crude reaction mixture, enabling researchers to obtain a product of high purity suitable for further synthetic transformations.

Purification Techniques

The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired scale of the purification. The two most common and effective techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[3] The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.

Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[4] This method is particularly useful for separating compounds with similar polarities.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the purification of crude this compound using the described protocols. The initial purity of the crude product is assumed to be approximately 85-90%.

Table 1: Recrystallization Data

| Parameter | Value |

| Crude Sample Purity (Initial) | ~85% |

| Solvent System | Ethanol |

| Yield | 75-85% |

| Final Purity | >98% |

Table 2: Column Chromatography Data

| Parameter | Value |

| Crude Sample Purity (Initial) | ~85% |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |

| Yield | 60-75% |

| Final Purity | >99% |

Experimental Protocols

Protocol for Recrystallization

This protocol is based on methods used for structurally similar compounds and general principles of recrystallization.[4]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Spatula

-

Drying oven

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Protocol for Column Chromatography

This protocol is adapted from procedures for purifying similar aromatic ketones.[4]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the silica to settle without air bubbles. Add another thin layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

-

Elution: Begin the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., gradient from 0% to 20% ethyl acetate in hexane).

-

Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol for Purity Assessment by HPLC

Materials:

-

Purified this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (60:40)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak.

Visualized Workflows

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

References